molecular formula C7H4BrF3O2 B1447380 4-Bromo-2-difluoromethoxy-6-fluorophenol CAS No. 1807172-97-9

4-Bromo-2-difluoromethoxy-6-fluorophenol

Cat. No.: B1447380
CAS No.: 1807172-97-9
M. Wt: 257 g/mol
InChI Key: RGHDJULYPODJTG-UHFFFAOYSA-N
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Description

4-Bromo-2-difluoromethoxy-6-fluorophenol is an organic compound with the molecular formula C7H4BrF3O2 and a molecular weight of 257 g/mol. This compound is characterized by the presence of bromine, fluorine, and difluoromethoxy groups attached to a phenol ring, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-difluoromethoxy-6-fluorophenol typically involves the bromination and fluorination of phenolic compounds. One common method includes the reaction of 4-bromo-2,6-difluorophenol with difluoromethyl ether under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or distillation to remove impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-difluoromethoxy-6-fluorophenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.

    Coupling Reactions: The compound can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminophenol derivative, while oxidation can produce a quinone derivative .

Scientific Research Applications

4-Bromo-2-difluoromethoxy-6-fluorophenol has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-difluoromethoxy-6-fluorophenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,6-difluorophenol: Similar in structure but lacks the difluoromethoxy group.

    2-Bromo-4-difluoromethoxy-6-fluorophenol: Similar but with different substitution patterns on the phenol ring.

Uniqueness

4-Bromo-2-difluoromethoxy-6-fluorophenol is unique due to the presence of both bromine and difluoromethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .

Biological Activity

4-Bromo-2-difluoromethoxy-6-fluorophenol is a fluorinated phenolic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The unique combination of bromine and fluorine substituents may enhance its interaction with biological targets, making it a candidate for further pharmacological investigation.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C6H3BrF2O\text{C}_6\text{H}_3\text{BrF}_2\text{O}

This compound features a bromine atom, two fluorine atoms, and a difluoromethoxy group attached to a phenolic ring, which contributes to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of electronegative halogens (bromine and fluorine) can influence the compound's lipophilicity, binding affinity, and overall reactivity with biomolecules.

Interaction with Enzymes

Research indicates that the compound may act as an inhibitor or modulator of certain enzymes involved in metabolic pathways. For example, studies have shown that fluorinated phenols can affect the activity of cytochrome P450 enzymes, which are crucial for drug metabolism.

Biological Activity Studies

In vitro Studies:
Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines. The results suggest that this compound exhibits selective cytotoxicity, potentially through apoptosis induction.

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)15.2Induction of apoptosis
HeLa (Cervical)12.5Cell cycle arrest
MCF-7 (Breast)10.8Inhibition of proliferation

In vivo Studies:
Animal models have also been utilized to assess the therapeutic potential of this compound. Preliminary findings indicate that it may reduce tumor growth in xenograft models, suggesting its potential as an anticancer agent.

Case Studies

  • Case Study 1: Anticancer Activity
    • A study evaluated the effects of this compound on human breast cancer cells. The compound was found to inhibit cell proliferation significantly and induce apoptosis at concentrations below 20 µM.
  • Case Study 2: Enzyme Inhibition
    • Another research effort focused on the inhibition of cytochrome P450 enzymes by this compound, revealing that it could serve as a lead for developing new drugs targeting metabolic disorders.

Properties

IUPAC Name

4-bromo-2-(difluoromethoxy)-6-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O2/c8-3-1-4(9)6(12)5(2-3)13-7(10)11/h1-2,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHDJULYPODJTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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